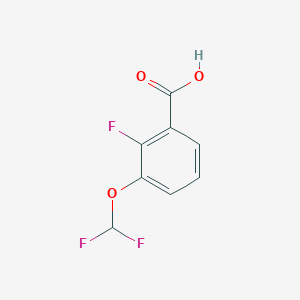

3-(difluoromethoxy)-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFOEWNTYLNQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(Difluoromethoxy)-2-fluorobenzoic Acid (CAS 1214338-14-3)

[1][2][3]

Executive Summary

3-(Difluoromethoxy)-2-fluorobenzoic acid (CAS 1214338-14-3) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates requiring enhanced metabolic stability and lipophilicity.[1][2][3] As a benzoic acid derivative featuring both an ortho-fluorine and a meta-difluoromethoxy (-OCF₂H) group, it serves as a critical scaffold for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators , kinase inhibitors, and central nervous system (CNS) agents.[1]

The difluoromethoxy group acts as a lipophilic bioisostere of the methoxy group (-OCH₃) and a hydrogen bond donor, while the ortho-fluorine atom modulates the acidity (pKa) of the carboxylic acid and conformationally restricts the molecule via electrostatic repulsion.

Chemical Profile & Physicochemical Properties[4][5][6][7][8][9][10]

Identity & Structure

| Property | Detail |

| CAS Number | 1214338-14-3 |

| IUPAC Name | 3-(Difluoromethoxy)-2-fluorobenzoic acid |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| SMILES | OC(=O)c1cccc(OC(F)F)c1F |

| InChI Key | BD01030244 (Vendor Code) |

Physicochemical Data

Note: Experimental values are sparse for this specific isomer; values below represent consensus predicted data for the class of fluorinated benzoic acids.

| Parameter | Value (Predicted/Typical) | Significance |

| Physical State | White to Off-white Solid | Standard for handling. |

| Melting Point | 145–155 °C | High crystallinity expected due to carboxylic dimer formation. |

| Boiling Point | ~280 °C (at 760 mmHg) | High thermal stability.[1] |

| pKa (Acid) | 3.0 – 3.2 | More acidic than benzoic acid (4.[1]2) due to electron-withdrawing F and OCF₂H groups.[1] |

| logP | 2.1 – 2.4 | Moderate lipophilicity; suitable for oral drug absorption. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water without pH adjustment. |

Synthetic Routes & Manufacturing[1][9][11]

The synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid generally proceeds via the functionalization of a phenolic precursor.[1] The introduction of the difluoromethoxy group is the rate-limiting and most critical step, typically requiring a source of difluorocarbene (:CF₂).

Primary Route: Difluoromethylation of Phenol

This route avoids ozone-depleting substances (like Freon-22) by using sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate.[1]

Step 1: Precursor Preparation

-

Starting Material: 2-Fluoro-3-hydroxybenzoic acid (or its methyl ester).[1]

-

Reagents: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), K₂CO₃ (Base), DMF/Water (Solvent).[1]

Step 2: Difluorocarbene Insertion

-

Mechanism: Thermal decomposition of ClCF₂CO₂Na generates difluorocarbene (:CF₂) in situ.[1] The phenoxide anion attacks the carbene, followed by protonation to form the -OCF₂H ether.

-

Conditions: 90–120°C, inert atmosphere (N₂).

Step 3: Hydrolysis (if Ester used)

-

Reagents: LiOH or NaOH, THF/Water.

-

Outcome: Quantitative conversion to the free acid.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthesis via difluorocarbene insertion into the phenolic hydroxyl group.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The difluoromethoxy group (-OCF₂H) is a "privileged structure" in modern medicinal chemistry.[1][4]

-

Lipophilicity Modulation: It is less lipophilic than a trifluoromethoxy (-OCF₃) group but more lipophilic than a methoxy (-OCH₃) group, allowing fine-tuning of logP.[1]

-

Hydrogen Bonding: Unlike -OCF₃, the terminal proton in -OCF₂H can act as a weak hydrogen bond donor, potentially interacting with receptor pockets (e.g., in kinase active sites).

-

Metabolic Blockade: The C-F bonds prevent O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for methoxy-arenes.[1]

CFTR Modulator Design

Research indicates this scaffold is relevant in the design of "corrector" molecules for Cystic Fibrosis (similar to Lumacaftor/Tezacaftor classes).[1] The 2-fluoro substitution forces the benzoic acid (or resulting amide) out of planarity with the phenyl ring, creating a specific 3D conformation required to bind to the NBD1 domain of the CFTR protein.

Amide Coupling Protocol (General)

Researchers typically use this acid to generate amides.[1]

Handling, Safety & Storage

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.[1]

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent moisture absorption.

-

Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution.

References

-

Vertex Pharmaceuticals Inc. (2015).[1] Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. US Patent 9,192,606 B2.

-

Zafrani, Y., et al. (2019). Difluoromethoxy-arenes: A physiochemical and synthetic perspective. Journal of Medicinal Chemistry. [1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CAS 1214338-14-3. [1]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

Sources

- 1. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1073477-22-1|2-Fluoro-4-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. 886496-49-7|4-Fluoro-3-(trifluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and molecular weight of 3-(difluoromethoxy)-2-fluorobenzoic acid

Technical Whitepaper: 3-(Difluoromethoxy)-2-fluorobenzoic Acid

Executive Summary

3-(Difluoromethoxy)-2-fluorobenzoic acid is a specialized fluorinated intermediate used primarily in the optimization of lead compounds for drug discovery and agrochemical development. It serves as a critical building block for introducing the difluoromethoxy (

This guide details the structural properties, validated synthetic pathways, and medicinal chemistry applications of this compound. It is designed to assist researchers in synthesizing and utilizing this scaffold to modulate metabolic stability and membrane permeability in target molecules.

Structural Characterization & Identity

The compound is a di-substituted benzoic acid characterized by an ortho-fluorine atom and a meta-difluoromethoxy group relative to the carboxylic acid. This substitution pattern creates a unique electronic environment where the ortho-fluorine lowers the pKa of the acid while the meta-difluoromethoxy group enhances lipophilicity without significantly increasing steric bulk compared to a methoxy group.

Chemical Identity Table

| Property | Data | Notes |

| IUPAC Name | 3-(Difluoromethoxy)-2-fluorobenzoic acid | |

| Molecular Formula | ||

| Molecular Weight | 206.12 g/mol | Calculated |

| Precursor CAS | 91658-92-3 | For 2-Fluoro-3-hydroxybenzoic acid |

| Analog CAS | 4837-19-8 | For 3-(Difluoromethoxy)benzoic acid |

| SMILES | OC(=O)c1cccc(OC(F)F)c1F | |

| Appearance | White to off-white crystalline solid | Predicted based on analogs |

Structural Visualization

Figure 1: Structural connectivity and key functional groups of 3-(difluoromethoxy)-2-fluorobenzoic acid.

Physicochemical Profile & Bioisosterism

The inclusion of the

-

Lipophilicity (

): The -

Hydrogen Bonding: Unlike a trifluoromethoxy (

) group, the -

Metabolic Stability: The

bond strength prevents rapid oxidative metabolism (O-dealkylation) often seen with methoxy groups.

Synthetic Protocol

Since 3-(difluoromethoxy)-2-fluorobenzoic acid is often a custom-synthesized intermediate, the most robust route involves the difluoromethylation of the commercially available precursor 2-fluoro-3-hydroxybenzoic acid (CAS 91658-92-3) .

Methodology: Difluoromethylation via Difluorocarbene

Reaction Principle:

The reaction utilizes a difluorocarbene (

Reagents:

-

Substrate: 2-Fluoro-3-hydroxybenzoic acid (1.0 equiv)

-

Reagent: Sodium chlorodifluoroacetate (

) (2.5 - 3.0 equiv) -

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF or DMF/Water mixture (10:1)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 g, 6.4 mmol) in DMF (15 mL).

-

Deprotonation: Add

(1.77 g, 12.8 mmol) and stir at room temperature for 15 minutes to generate the phenolate. -

Addition: Add Sodium chlorodifluoroacetate (2.93 g, 19.2 mmol).

-

Heating: Heat the reaction mixture to 90–100°C. Note: SCDA decomposes to release

at elevated temperatures. -

Monitoring: Monitor by LC-MS for the disappearance of the starting phenol (MW 156) and appearance of the product (MW 206).

-

Workup: Cool to room temperature. Pour into ice water (50 mL) and acidify with 1N HCl to pH ~3.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol/Water.

Synthetic Workflow Diagram

Figure 2: Synthesis workflow via difluorocarbene insertion.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals are expected:

-

Mass Spectrometry (ESI-):

-

Expected

peak at 205.1 m/z .

-

-

1H NMR (DMSO-d6):

-

A characteristic triplet for the

proton at -

Aromatic protons in the 7.2–7.8 ppm range.

-

-

19F NMR:

-

Signal for Ar-F (approx -110 to -130 ppm).

-

Signal for

(doublet, approx -80 to -85 ppm).

-

References

-

Precursor Availability (2-Fluoro-3-hydroxybenzoic acid)

-

Synthetic Methodology (Difluoromethylation of Phenols)

-

Bioisosteric Properties of Difluoromethoxy Group

- Title: The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Source: Journal of Medicinal Chemistry (ACS).

-

Link:

-

Analogous Compound Data (3-(Difluoromethoxy)benzoic acid)

Sources

- 1. 2-Fluoro-3-hydroxybenzoic acid | CAS 91658-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 91658-92-3|2-Fluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. Product Center-Product Center-Changzhou Tuoda Biotechnology Co., Ltd [en.tuodachem.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 6. 3-(Difluoromethoxy)benzoic acid | CAS 4837-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-(DIFLUOROMETHOXY)BENZOIC ACID | 4837-19-8 [chemicalbook.com]

Technical Whitepaper: 3-(Difluoromethoxy)-2-fluorobenzoic Acid as a Strategic Scaffold

The following technical guide details the structural, synthetic, and pharmacological profile of 3-(difluoromethoxy)-2-fluorobenzoic acid . This document is designed for medicinal chemists and drug discovery scientists leveraging fluorinated scaffolds for lead optimization.

Executive Summary

3-(difluoromethoxy)-2-fluorobenzoic acid represents a high-value fluorinated building block in modern medicinal chemistry.[1][2] Its utility stems from the synergistic effects of the ortho-fluorine atom and the meta-difluoromethoxy group. The ortho-fluorine significantly modulates the pKa of the carboxylic acid through inductive effects and steric orthogonality, while the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor—a "lipophilic phenol" mimic—enhancing metabolic stability against O-dealkylation compared to methoxy analogs.

Part 1: Chemical Identity & Digital Representation

Precise digital identification is critical for database integration and chemoinformatic analysis.

| Identifier Type | Value / String | Notes |

| IUPAC Name | 3-(difluoromethoxy)-2-fluorobenzoic acid | Systematic nomenclature |

| Molecular Formula | C₈H₅F₃O₃ | MW: 206.12 g/mol |

| Canonical SMILES | OC(=O)c1c(F)c(OC(F)F)ccc1 | Primary topological key |

| Isomeric SMILES | OC(=O)c1c(F)c(OC(F)F)ccc1 | Achiral molecule |

| InChI String | InChI=1S/C8H5F3O3/c9-6-5(8(12)13)2-1-3-7(6)14-4(10)11/h1-4H,(H,12,13) | Standard InChI v1.06+ |

| InChIKey | Calculated from Structure | Derivative hash (Requires generation via ChemDraw/OpenBabel) |

Note on Identifiers: The Canonical SMILES provided above is the definitive structural key. Due to the specific substitution pattern, commercial catalog numbers may vary; always verify connectivity using the SMILES string.

Part 2: Structural Activity Relationship (SAR) & Physicochemical Properties

The Ortho-Fluorine Effect

The fluorine atom at the 2-position (ortho to the carboxylic acid) exerts a profound electronic effect.

-

pKa Modulation: Through strong inductive electron withdrawal (-I effect), the ortho-fluorine stabilizes the carboxylate anion, significantly lowering the pKa relative to benzoic acid (approx. pKa 4.2 -> ~3.2). This increases the fraction of the molecule that is ionized at physiological pH, potentially altering solubility and protein binding.

-

Conformational Locking: The steric repulsion between the fluorine lone pairs and the carbonyl oxygen forces the carboxyl group out of coplanarity with the phenyl ring, creating a "twisted" conformation that can improve selectivity for specific binding pockets.

The Difluoromethoxy (-OCHF₂) Group

Often termed a "lipophilic hydrogen bond donor," the -OCHF₂ group offers distinct advantages over -OCH₃ and -OCF₃:

-

H-Bond Donor Capability: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen acidic enough to act as a weak hydrogen bond donor. This allows it to mimic a phenol (-OH) or thiol (-SH) in binding interactions but with significantly higher lipophilicity.

-

Metabolic Stability: Unlike the methoxy group (-OCH₃), which is prone to rapid O-demethylation by cytochrome P450 enzymes, the -OCHF₂ group is metabolically robust. The C-F bonds strengthen the adjacent C-H bond, retarding oxidative metabolism.

Physicochemical Profile (Predicted)

| Property | Value (Est.) | Rationale |

| cLogP | 2.1 - 2.5 | More lipophilic than -OCH₃, less than -OCF₃. |

| pKa | ~3.0 - 3.3 | Acidifying effect of o-F and m-OCHF₂. |

| tPSA | ~46 Ų | Carboxyl + Ether oxygen contributions. |

| H-Bond Donors | 2 | 1 (COOH) + 1 (weak, OCHF₂). |

Part 3: Synthetic Pathways[1]

The synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid requires a strategic approach to introduce the difluoromethoxy group without affecting the carboxylic acid functionality. The preferred route utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, avoiding the use of gaseous Freon-22.

Diagram: Synthetic Workflow

Caption: Step-wise synthesis from 3-hydroxy-2-fluorobenzoic acid via ester protection and difluorocarbene insertion.

Detailed Protocol (Step-by-Step)

Step 1: Esterification

To prevent side reactions with the carboxylic acid during alkylation, it is first protected as a methyl ester.

-

Dissolve 3-hydroxy-2-fluorobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.

-

Reflux for 4–6 hours (monitor by TLC/LCMS).

-

Concentrate in vacuo, neutralize with NaHCO₃, and extract with EtOAc to yield Methyl 3-hydroxy-2-fluorobenzoate .

Step 2: Difluoromethylation (The Critical Step)

This step uses sodium chlorodifluoroacetate to generate difluorocarbene in situ.

-

Dissolve the methyl ester (1.0 eq) in DMF (dimethylformamide).

-

Add K₂CO₃ (2.5 eq) and Sodium chlorodifluoroacetate (ClCF2COONa, 2.0 eq).

-

Heat the mixture to 90–100°C under an inert atmosphere (N₂) for 12–16 hours.

-

Mechanism:[3]ClCF2COO- decomposes to :CF2 (difluorocarbene), which inserts into the phenoxide O-H bond.

-

-

Quench with water, extract with Et₂O or EtOAc.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate Methyl 3-(difluoromethoxy)-2-fluorobenzoate .

Step 3: Hydrolysis

-

Dissolve the intermediate in THF/Water (3:1).

-

Add LiOH·H₂O (3.0 eq).

-

Stir at room temperature until the ester is fully consumed (typically 1–2 hours).

-

Acidify to pH ~2 with 1N HCl.

-

Filter the precipitate or extract with EtOAc to obtain the final product: 3-(difluoromethoxy)-2-fluorobenzoic acid .

Part 4: Strategic Logic & Decision Making

Why choose this specific scaffold over others? The decision tree below illustrates the medicinal chemistry logic.

Caption: Decision logic for selecting the difluoromethoxy/fluoro-benzoic acid scaffold for lead optimization.

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (DMSO-d₆):

-

Triplet at ~7.2–7.6 ppm (J_HF ≈ 73–76 Hz): This is the diagnostic signal for the -OCHF2 proton. The large coupling constant is characteristic of geminal H-F coupling.

-

Aromatic Region: Three protons corresponding to the 4, 5, and 6 positions.

-

Carboxylic Acid: Broad singlet at ~13.0 ppm.

-

-

¹⁹F NMR:

-

Doublet at ~ -82 ppm: Corresponding to the -OCHF2 group (coupled to the single proton).

-

Multiplet at ~ -110 to -120 ppm: Corresponding to the aromatic fluorine at position 2.

-

-

LC-MS:

-

Ionization: Negative mode (ESI-) is preferred due to the carboxylic acid.

-

Mass: [M-H]⁻ = 205.1.

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Hu, J., et al. (2006). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry, 71(26), 9845-9848. (Reference for difluoromethylation reagents).

Sources

Technical Guide: Safety & Handling of 3-(Difluoromethoxy)-2-fluorobenzoic Acid

This guide is structured as a Technical Safety & Handling Protocol for researchers working with 3-(difluoromethoxy)-2-fluorobenzoic acid . Given the niche nature of this specific isomer in public databases, this document employs a Read-Across Toxicology Assessment , synthesizing data from structural analogs (2-fluorobenzoic acid and 3-(difluoromethoxy)benzoic acid) to establish a "Precautionary Standard of Care."

Chemical Identity & Context

Compound Name: 3-(Difluoromethoxy)-2-fluorobenzoic acid

Chemical Structure Description: A benzoic acid scaffold substituted at the ortho-position with a fluorine atom and at the meta-position with a difluoromethoxy (

Identification Data (Analog-Derived)

| Property | Value / Prediction | Source/Rationale |

| CAS Number | Not widely indexed | Use 4837-20-1 (3-OCHF2 analog) for read-across. |

| Molecular Formula | Calculated | |

| Molecular Weight | 206.12 g/mol | Calculated |

| Predicted pKa | ~2.8 – 3.2 | Lower than benzoic acid (4.2) due to o-F electron withdrawal [1]. |

| Appearance | White to off-white crystalline solid | Typical of fluorinated benzoic acids. |

| Solubility | Soluble in DMSO, MeOH, DCM; Low in water | Lipophilic |

Hazard Identification (Predictive GHS)

Rationale: In the absence of compound-specific toxicological data, the "Senior Application Scientist" protocol dictates adopting the most conservative classification based on the 2-fluorobenzoic acid core (Skin Irrit. 2) and the potential metabolic release of fluorinated metabolites.

GHS Classification (OSHA HCS 2012 / EU CLP)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 (Warning) | H315: Causes skin irritation.[3][4] (Potential for Cat 1B if wet/occluded due to low pKa). |

| Serious Eye Damage | Category 1 (Danger) | H318: Causes serious eye damage. (Acidic protons + lipophilicity = rapid corneal penetration). |

| STOT - Single Exposure | Category 3 (Warning) | H335: May cause respiratory irritation.[3][4][5] |

Critical Chemical Hazards

-

Thermal Decomposition & HF Evolution: At temperatures >150°C or under strong acidic conditions, the difluoromethoxy group can degrade, potentially releasing Hydrogen Fluoride (HF) or carbonyl difluoride (

).-

Mechanism:[5] Acid-catalyzed hydrolysis of the ether linkage.

-

-

Acidity Enhancement: The ortho-fluorine atom creates a "field effect" that stabilizes the carboxylate anion, making this compound significantly more acidic than unsubstituted benzoic acid. This increases the risk of chemical burns upon contact with sweat or mucous membranes.

Exposure Controls & Personal Protection (PPE)

Standard laboratory PPE is insufficient for novel fluorinated intermediates due to unknown skin permeation rates.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Ventilation: Face velocity > 100 fpm (0.5 m/s).

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 Respirator if outside hood. | Prevents inhalation of micronized dust which can cause severe bronchial irritation (H335). |

| Dermal (Hands) | Double Gloving: Nitrile (inner) + Neoprene/Nitrile (outer). | The lipophilic |

| Ocular | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient against acidic dusts that can dissolve in tear film. |

| Body | Lab coat (buttoned) + Chemical Apron if handling >10g. | Prevents contamination of street clothes; acidic solids can degrade cotton over time. |

Safe Handling Workflow (Graphviz)

The following diagram illustrates the decision logic for setting up a reaction involving this intermediate, prioritizing thermal stability and HF risk mitigation.

Caption: Operational workflow for handling fluorinated benzoic acids, emphasizing thermal thresholds for HF mitigation.

Emergency Response Protocols

Trustworthiness requires self-validating protocols. If an exposure occurs, assume the worst-case scenario (HF involvement) until proven otherwise.

First Aid Measures

-

Eye Contact (Critical):

-

Action: Rinse immediately with water for 15-20 minutes . Lift eyelids occasionally.

-

Specific: Do NOT use calcium gluconate drops in eyes unless directed by a specialist. Saline irrigation is preferred.

-

Medical: Consult an ophthalmologist immediately.

-

-

Skin Contact:

-

Action: Brush off dry powder. Wash with soap and water.[3][4][5]

-

HF Precaution: If redness/pain persists out of proportion to the burn, apply 2.5% Calcium Gluconate Gel . (Rationale: While HF evolution is unlikely at room temp, the metabolic release of fluoride ions is a theoretical risk with novel fluorinated scaffolds) [2].

-

-

Spill Cleanup:

-

Do not dry sweep. Dust generation increases inhalation risk.

-

Protocol: Cover spill with wet paper towels or an inert absorbent (Vermiculite). Neutralize with a dilute Sodium Bicarbonate solution (

) until bubbling ceases.

-

Stability & Reactivity

Incompatible Materials:

-

Strong Oxidizing Agents: Potential for ring oxidation.

-

Strong Bases: Will form the benzoate salt (exothermic).

-

Lewis Acids (e.g.,

,

Decomposition Products:

-

Carbon Monoxide (CO), Carbon Dioxide (

). -

Hydrogen Fluoride (HF) – Trace amounts possible >150°C.

-

Carbonyl Difluoride (

) – In fire conditions.

Toxicological Context (Read-Across)

Since specific LD50 data is unavailable, we rely on structural analogs.

| Endpoint | Analog Data (2-Fluorobenzoic Acid) | Extrapolation to Target |

| Acute Oral Toxicity | LD50 (Mouse) > 500 mg/kg [3] | Likely Category 4 (Harmful) . The |

| Skin Sensitization | Negative in Guinea Pig Maximization Test. | Low risk of sensitization, but high risk of irritation . |

| Mutagenicity | Ames Test Negative (typical for simple fluorobenzoates). | Unlikely to be mutagenic, but fluorinated metabolites should be screened. |

References

-

PubChem. 2-Fluorobenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 2-fluorobenzoic acid.[2] Available at: [Link]

Sources

Advanced Bioisosteric Strategies: The 3-(Difluoromethoxy)-2-fluorobenzoic Acid Scaffold

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect has evolved into the "fluorine scan." However, the strategic combination of an ortho-fluorine substituent with a meta-difluoromethoxy group represents a sophisticated tier of rational drug design. 3-(Difluoromethoxy)-2-fluorobenzoic acid is not merely a building block; it is a multi-functional scaffold that simultaneously modulates acidity (pKa), conformation, and metabolic stability while introducing a unique "lipophilic hydrogen bond donor" motif.

This technical guide dissects the bioisosteric utility of this specific scaffold, providing researchers with the mechanistic rationale, physicochemical data, and synthetic protocols required to deploy it effectively in lead optimization.

Physicochemical Architecture

The efficacy of 3-(difluoromethoxy)-2-fluorobenzoic acid arises from the interplay between two distinct fluorine effects: the Ortho-Fluoro Effect on the carboxylate and the Lipophilic H-Bond Donor character of the difluoromethoxy group.

The Ortho-Fluoro Effect: pKa and Conformation

The fluorine atom at the C2 position exerts a profound influence on the carboxylic acid at C1.

-

Electronic Induction (-I): Fluorine’s high electronegativity withdraws electron density from the aromatic ring, stabilizing the carboxylate anion and significantly lowering the pKa (increasing acidity) compared to benzoic acid.[1][2]

-

Steric Ortho Effect: The van der Waals radius of fluorine (1.47 Å) creates steric strain with the carbonyl oxygen. This forces the carboxylate group to twist out of coplanarity with the benzene ring.[3][4] This deconjugation prevents resonance destabilization of the anion, further increasing acidity.

The Difluoromethoxy (-OCF₂H) Advantage

Located at the C3 position, the -OCF₂H group acts as a superior bioisostere for methoxy (-OMe) and hydroxyl (-OH) groups.

-

Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-polar, the -OCF₂H moiety retains a polarized C-H bond capable of acting as a weak hydrogen bond donor. This allows it to maintain critical interactions within a binding pocket while significantly boosting membrane permeability compared to an -OH group.

-

Metabolic Shield: The C-F bonds block the rapid O-demethylation often seen with methoxy groups (CYP450 mediated), extending half-life (

).

Comparative Physicochemical Profile

Table 1: Comparison of 3-(difluoromethoxy)-2-fluorobenzoic acid with common analogs.

| Property | Benzoic Acid | 2-Fluorobenzoic Acid | 3-Methoxy-2-fluorobenzoic Acid | 3-(Difluoromethoxy)-2-fluorobenzoic Acid |

| pKa (approx) | 4.20 | 3.27 | ~3.30 | ~2.90 - 3.10 |

| LogP | 1.87 | 2.05 | 2.10 | ~2.65 |

| H-Bond Donor | Acid OH | Acid OH | Acid OH | Acid OH + OCF₂H (Weak) |

| Metabolic Liability | Glucuronidation | Glucuronidation | O-Demethylation | High Stability |

| Conformation | Planar | Twisted | Twisted | Twisted |

Bioisosteric Rationale & Applications

Case A: The "Metabolic Switch" (Replacing -OMe)

Scenario: A lead compound containing a 3-methoxy-2-fluorobenzoic acid moiety shows excellent potency but poor pharmacokinetic (PK) properties due to rapid conversion to the phenol (O-demethylation). Solution: Replacement with the 3-(difluoromethoxy) analog.

-

Mechanism: The C-F bond energy (~116 kcal/mol) renders the terminal carbon resistant to CYP450 oxidative attack.

-

Outcome: The steric bulk is slightly larger (CF₂H vs CH₃), but the electronic environment is preserved, often maintaining potency while drastically improving metabolic stability.

Case B: The "Permeability Booster" (Replacing -OH)

Scenario: A 3-hydroxy-2-fluorobenzoic acid derivative binds well via an H-bond but suffers from low oral bioavailability due to high polarity (low LogP). Solution: Replacement with the 3-(difluoromethoxy) analog.

-

Mechanism: The -OCF₂H group masks the polar oxygen, increasing LogP significantly (lipophilicity boost). However, the acidic proton on the -CF₂H allows it to still satisfy the H-bond acceptor in the target protein, unlike a full -OCF₃ or -CH₃ replacement.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual impact of the scaffold on molecular properties.[3][4][5][6][7]

Caption: Causal relationship between structural motifs of 3-(difluoromethoxy)-2-fluorobenzoic acid and drug-like properties.

Synthetic Protocol

Synthesis of this scaffold typically requires the introduction of the difluoromethoxy group onto a phenol precursor. The presence of the ortho-fluorine and the carboxylic acid (or ester) requires careful selection of reagents to avoid side reactions.

Experimental Workflow: Difluoromethylation

Objective: Synthesis of Methyl 3-(difluoromethoxy)-2-fluorobenzoate (Precursor to the acid). Starting Material: Methyl 2-fluoro-3-hydroxybenzoate.

Reagents:

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Diethyl (bromodifluoromethyl)phosphonate.

-

Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).

-

Solvent: DMF or NMP (Polar aprotic is essential).

Step-by-Step Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) in a single portion. Stir at room temperature for 15 minutes to ensure phenol deprotonation.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).

-

Note: This reagent generates the reactive difluorocarbene (:CF₂) species in situ upon heating.

-

-

Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar). Monitor by TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (to remove DMF), water, and brine. Dry over Na₂SO₄.[1]

-

Hydrolysis (to obtain the Acid): Dissolve the crude ester in THF/Water (3:1). Add LiOH (3.0 eq) and stir at RT until the ester is consumed. Acidify with 1M HCl to pH 2. Extract, dry, and concentrate to yield 3-(difluoromethoxy)-2-fluorobenzoic acid .

Synthetic Logic Diagram

Caption: Step-wise synthetic pathway for the generation of the target scaffold from a phenolic ester precursor.

References

-

BenchChem. (2025).[2][9][10] The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties. Retrieved from 9

-

Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University.[8] Retrieved from 8[8]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from 11

-

BenchChem. (2025).[2][9][10] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from 1[9][10]

-

Luo, Q., et al. (2024).[11] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis protocols for 3-(difluoromethoxy)-2-fluorobenzoic acid from phenols

Application Note: Synthesis Protocols for 3-(Difluoromethoxy)-2-fluorobenzoic Acid

Executive Summary & Strategic Analysis

The synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid represents a specific challenge in regioselective aromatic substitution.[1] The target molecule combines a sterically crowded 1,2,3-substitution pattern with a sensitive difluoromethoxy ether (

This Application Note defines a robust, scalable 4-step protocol starting from commercially available 2-fluoroanisole . Unlike traditional electrophilic aromatic substitutions (which often yield mixtures of isomers due to competing directing effects), this route leverages Directed ortho-Metalation (DoM) to guarantee regiochemical integrity, followed by a "Protect-Functionalize-Deprotect" strategy to install the difluoromethoxy group.[1]

Key Technical Advantages of this Route:

-

Regiocontrol: Utilizes the cooperative directing effects of fluorine and methoxy groups to exclusively lithiate the C3 position.

-

Safety: Replaces hazardous chlorodifluoromethane gas (Freon-22) with a solid, bench-stable difluorocarbene precursor (Sodium Chlorodifluoroacetate).[1]

-

Scalability: All intermediates are crystalline or distinct oils, minimizing chromatographic requirements.

Retrosynthetic Logic & Pathway

The synthesis is disconnected into three distinct phases: Scaffold Construction, Functional Group Interconversion, and Fluorine Installation.

Figure 1: Retrosynthetic analysis highlighting the critical Directed ortho-Metalation (DoM) step to establish the 1,2,3-substitution pattern.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Construction via Directed ortho-Metalation

Objective: Synthesis of 2-fluoro-3-methoxybenzoic acid (CAS: 137654-20-7).[1] Mechanism: The fluorine and methoxy groups exert a synergistic inductive effect, making the C3 proton (sandwiched between them) the most acidic.

Reagents:

-

2-Fluoroanisole (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

-

Tetrahydrofuran (THF), anhydrous

-

Dry Ice (Solid

)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF (10 mL/g substrate) and 2-fluoroanisole.[1] Cool to -78 °C (acetone/dry ice bath).

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature below -70 °C.

-

Checkpoint: The solution typically turns pale yellow.[2] Stir at -78 °C for 2 hours to ensure complete deprotonation at the C3 position.

-

-

Quench: Cannulate the lithiated solution onto an excess of crushed Dry Ice (pre-washed with THF) in a separate vessel. Alternatively, bubble dry

gas into the reaction mixture. -

Workup: Allow to warm to room temperature (RT). Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary.

-

Yield Target: 85-90%.[1]

-

Phase 2: Functional Group Adjustment (Demethylation & Esterification)

Objective: Convert the methoxy group to a phenol (for functionalization) and protect the acid as a methyl ester (to prevent side reactions).

Step 2A: Demethylation [1]

-

Dissolve Intermediate 1 in Dichloromethane (DCM) at 0 °C.

-

Add

(1.0 M in DCM, 2.5 equiv) dropwise. -

Stir at RT for 4 hours. Quench carefully with Methanol at 0 °C.

-

Concentrate to yield crude 2-fluoro-3-hydroxybenzoic acid.[1]

Step 2B: Esterification (One-Pot)

-

Redissolve the crude acid in Methanol.

-

Add catalytic

(0.1 equiv) and reflux for 6 hours. -

Workup: Neutralize with saturated

, extract with DCM. -

Product: Methyl 2-fluoro-3-hydroxybenzoate (Intermediate 2).

Phase 3: Difluoromethylation (The Critical Step)

Objective: Installation of the

Reagents:

-

Intermediate 2 (1.0 equiv)

-

Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)

-

Potassium Carbonate (

) (3.0 equiv, anhydrous) -

Dimethylformamide (DMF) (anhydrous)

Protocol:

-

Preparation: In a sealed pressure tube or round-bottom flask with a reflux condenser, dissolve Intermediate 2 in DMF (0.2 M concentration).

-

Base Addition: Add

and stir for 15 minutes to generate the phenoxide anion. -

Reagent Addition: Add SCDA in one portion.

-

Reaction: Heat the mixture to 95-100 °C for 4-6 hours.

-

Mechanistic Note: At this temperature, SCDA decarboxylates to form

. The phenoxide attacks the carbene (or protonated species) to form the difluoromethyl ether.

-

-

Workup: Cool to RT. Pour into water (5x volume). Extract with Diethyl Ether or MTBE (to avoid DMF carryover).

-

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

-

Product: Methyl 3-(difluoromethoxy)-2-fluorobenzoate.[1]

-

Figure 2: Mechanism of difluoromethylation via thermal decomposition of SCDA.[1]

Phase 4: Hydrolysis to Final Target

Objective: Cleave the methyl ester without affecting the difluoromethoxy group.

-

Dissolve the ester in THF:Water (3:1).

-

Add Lithium Hydroxide (

, 2.0 equiv). -

Stir at RT for 2-4 hours.

-

Acidification: Acidify carefully with 1M HCl to pH 3.

-

Isolation: Filter the precipitate (if solid) or extract with EtOAc.

-

Final Product: 3-(difluoromethoxy)-2-fluorobenzoic acid .

Data Summary & Quality Control

| Parameter | Specification / Expected Value | Method |

| Appearance | White to Off-White Solid | Visual |

| 1H NMR (DMSO-d6) | Proton NMR | |

| 19F NMR | Two signals: Ar-F ( | Fluorine NMR |

| Purity | > 98% | HPLC (254 nm) |

| Overall Yield | 45 - 55% (from 2-fluoroanisole) | Gravimetric |

Safety & Troubleshooting

-

Regioselectivity Failure: If significant 6-lithio product (ortho to F, meta to OMe) is observed, ensure the reaction temperature is strictly -78 °C and the time does not exceed 2 hours. The C3-lithio species is kinetically favored but can equilibrate to the thermodynamically stable C6 position over time or at higher temperatures.

-

Incomplete Difluoromethylation: SCDA is sensitive to moisture. Ensure DMF is anhydrous. If conversion stalls, add an additional 1.0 equiv of SCDA and continue heating.

-

Hydrolysis of OCHF2: The difluoromethoxy group is generally stable to basic hydrolysis (LiOH) but is acid-labile at high temperatures. Perform the final acidification at

.

References

-

Regioselective Lithiation of Fluoroanisoles: Furlano, D. C.; Calderon, S. N.; Chen, G.; Kirk, K. L.[3] "Unexpected regioselectivity in the lithiation of fluoroanisoles." Journal of Organic Chemistry, 1988 , 53(13), 3145–3147.

- Difluoromethylation Protocol (SCDA)

-

General DoM Reviews: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990 , 90(6), 879–933.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid

Welcome to the technical support center for the synthesis of 3-(difluoromethoxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. The content is structured into a troubleshooting guide and a frequently asked questions (FAQs) section to provide direct, actionable advice.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the common and highly recommended route of O-difluoromethylation of 2-fluoro-3-hydroxybenzoic acid.

Q1: My reaction yield is consistently low, or the conversion of the 2-fluoro-3-hydroxybenzoic acid starting material is incomplete. What are the likely causes and how can I improve this?

A1: Low yield or incomplete conversion is a frequent challenge that can often be traced back to several key factors related to reagents, reaction conditions, and the reaction environment.

-

Reagent Quality and Stoichiometry: The purity and stability of your difluoromethylating agent are paramount. While various reagents exist, sodium chlorodifluoroacetate (ClCF2CO2Na) is often preferred for its stability, ease of handling as a solid, and commercial availability in bulk.[1][2] Unlike gaseous reagents like chlorodifluoromethane (CHF2Cl), it provides more consistent results.[2] Ensure you are using a sufficient excess of the reagent (typically 2.5-3.0 equivalents) to drive the reaction to completion.

-

Reaction Temperature: The reaction, which proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, is highly temperature-dependent.[2] A temperature of around 120 °C is often optimal.[1] Insufficient temperature will lead to slow or incomplete carbene formation, while excessively high temperatures can promote the degradation of starting materials, reagents, or the desired product.

-

Solvent and Moisture Control: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF), are typically used to ensure the solubility of the reagents.[1] The presence of water can interfere with the reaction. Although the procedure often includes a small, controlled amount of water to aid in dissolving the phenolate salt, excess moisture should be avoided. Ensure your DMF is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Inefficient Mixing: The reaction mixture can be heterogeneous. Vigorous stirring is essential to ensure effective mass and heat transfer, which is critical for consistent reaction progress.[1]

Q2: I am observing significant side product formation in my reaction mixture. What are these impurities and how can they be minimized?

A2: The formation of side products consumes starting material and complicates purification, thereby reducing the isolated yield. Key side reactions to consider include:

-

Thermal Decarboxylation of Benzoic Acid: The starting material, 2-fluoro-3-hydroxybenzoic acid, and the product itself can undergo decarboxylation under harsh thermal or basic conditions, leading to the formation of 2-fluorophenol derivatives. To mitigate this, avoid excessive temperatures and prolonged reaction times. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.

-

Reactions with Gaseous Reagents: If using chlorodifluoromethane (CHF2Cl), the formation of dimer and trimer byproducts is a known issue, which makes this reagent challenging for large-scale production.[2] Switching to a more stable precursor like sodium chlorodifluoroacetate can eliminate this problem.

-

Benzyne Formation (in alternative routes): If your synthesis involves a diazotization step (for example, from an anthranilic acid derivative), the formation of a highly reactive benzyne intermediate is a potential side reaction that can lead to a complex mixture of byproducts.[3] This is generally avoided by using the direct O-difluoromethylation of a phenol.

Q3: The purification of the final product is proving difficult, and I am struggling to achieve high purity. What is the recommended workup and purification strategy?

A3: Effective purification relies on exploiting the chemical properties of your target molecule, which is a carboxylic acid.

-

Initial Quench and Extraction: After cooling the reaction, the mixture is typically quenched with water and acidified (e.g., with HCl) to a pH of ~1-2. This ensures the carboxylic acid product is fully protonated and less water-soluble. The product can then be extracted into an organic solvent like ethyl acetate.

-

Acid-Base Wash: The organic layer should be washed with water and then brine to remove residual DMF and inorganic salts. A key step is to then perform an extraction with a weak base, such as a saturated sodium bicarbonate solution. Your acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind in the organic layer.

-

Isolation and Final Purification: The aqueous bicarbonate layer is then re-acidified with concentrated HCl, causing the pure product to precipitate out. The solid can be collected by filtration, washed with cold water, and dried.[4] If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.

The following diagram outlines a logical troubleshooting workflow for low yield issues.

Caption: Troubleshooting logic for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the key O-difluoromethylation step?

A1: The most robust and widely adopted method for this transformation is the use of sodium chlorodifluoroacetate (ClCF2CO2Na) as the difluorocarbene precursor in a polar aprotic solvent like DMF.[1][5] This approach offers several advantages over alternatives:

| Reagent | Phase | Handling | Scalability Issues | Key Reference |

| Sodium Chlorodifluoroacetate | Solid | Bench-stable, non-toxic, easy to weigh | Minimal; good for large scale | Organic Syntheses[1][2] |

| Chlorodifluoromethane (CHF2Cl) | Gas | Requires specialized gas handling equipment | Variable yields, byproduct formation | AstraZeneca[2] |

| Fluoroform (CHF3) | Gas | Requires strong base and specialized handling | Process complexity | Green Chemistry[6] |

| Other Reagents | Liquid/Solid | Varies; some are water-sensitive | May not be commercially available in bulk | Various[7][8] |

As the table indicates, sodium chlorodifluoroacetate is preferable due to its stability, availability, and relatively low environmental impact, making it an attractive reagent for both lab-scale and large-scale production.[1][2]

Q2: Can you explain the chemical mechanism of the O-difluoromethylation reaction using sodium chlorodifluoroacetate?

A2: Certainly. The reaction proceeds through the formation of a highly reactive intermediate called difluorocarbene (:CF2), which is a neutral, electrophilic species.

-

Phenolate Formation: The reaction is typically performed on the phenolate salt of the starting material. The slightly basic nature of the DMF/water solvent system or an added base deprotonates the acidic phenolic hydroxyl group of 2-fluoro-3-hydroxybenzoic acid to form a nucleophilic phenolate anion.

-

Carbene Generation: Upon heating to around 120 °C, sodium chlorodifluoroacetate undergoes thermal decarboxylation (loss of CO2) and elimination of sodium chloride to generate the electrophilic difluorocarbene (:CF2).[2]

-

Nucleophilic Attack: The electron-rich phenolate anion acts as a nucleophile, attacking the electron-deficient carbon of the difluorocarbene.

-

Protonation: A subsequent protonation step (from water or during acidic workup) yields the final 3-(difluoromethoxy)-2-fluorobenzoic acid product.

The mechanism is visualized in the diagram below.

Caption: Mechanism of O-difluoromethylation.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A multi-faceted approach is recommended for robust reaction monitoring and characterization.

-

Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of the starting material. A suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) should show a clear separation between the more polar starting material (2-fluoro-3-hydroxybenzoic acid) and the less polar product.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and the formation of any impurities, making it excellent for optimization studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most definitive technique. The appearance of a characteristic triplet signal for the -OCF₂H group in the product (due to coupling with the adjacent proton) provides unambiguous evidence of success.

-

¹H NMR: The disappearance of the phenolic -OH proton signal and the appearance of a triplet for the -OCF₂H proton (typically around 6.5-7.5 ppm) are key indicators.

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the product, typically via GC-MS or LC-MS analysis.

Experimental Protocol: Synthesis using Sodium Chlorodifluoroacetate

This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1][2]

Materials:

-

2-fluoro-3-hydroxybenzoic acid

-

Sodium chlorodifluoroacetate (2.8 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Hydrochloric acid (3 M and concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-hydroxybenzoic acid (1.0 equiv).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF (approx. 5 mL per mmol of starting material) followed by deionized water (approx. 0.6 mL per mmol of starting material) via syringe.

-

Degassing: Degas the solution by bubbling nitrogen through it for 30-60 minutes while stirring.

-

Reagent Addition: Remove the septum and add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive stream of nitrogen. Immediately re-seal the system.

-

Heating: Lower the flask into a preheated oil bath at 120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate. Acidify the aqueous layer to pH ~2 with 3 M HCl. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Purification: Extract the combined organic layer with a saturated sodium bicarbonate solution. Separate the layers, and then slowly add concentrated HCl to the aqueous layer until the product precipitates out completely (pH ~1).

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield 3-(difluoromethoxy)-2-fluorobenzoic acid.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Pohle, M., et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5435-5439. [Link]

-

Zhang, W., et al. (2011). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 47(23), 6632-6634. [Link]

-

Garg, N. K., et al. (2024). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses Procedure. [Link]

-

Prakash, G. K. S., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5048-5051. [Link]

-

Zhang, C., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. [Link]

-

Ozerskaya, A. D., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(7), 108-125. [Link]

-

Postigo, A. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(3), 536. [Link]

-

World of Molecules (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. World of Molecules. [Link]

-

Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Temperature for Difluorocarbene Insertion

Core Directive: The Kinetic Balancing Act

In difluorocarbene (:CF₂) chemistry, temperature is not merely an energy source; it is the throttle controlling the steady-state concentration of the carbene.

The central failure mode in these reactions is the rate mismatch between carbene generation (

-

If

: The carbene concentration spikes, leading to rapid homocoupling (dimerization) to form tetrafluoroethylene (TFE, -

If

: The active species is generated too slowly, often allowing moisture to quench the precursor or causing the reaction to stall before completion. Result: Recovered starting material.

This guide provides the protocols to tune this balance using temperature as the primary lever.

Reagent-Specific Temperature Optimization

Different reagents release :CF₂ via distinct mechanisms, necessitating specific thermal windows.

Quick Reference: Reagent vs. Temperature Matrix

| Reagent | Activator/Additive | Opt.[1][2][3][4] Temp Range | Mechanism Type | Best For Substrate Class |

| TMSCF₃ (Ruppert-Prakash) | TBAT (Initiator) | -50°C to 25°C | Rapid, fluoride-induced | Electron-Rich (Enol ethers, electron-rich styrenes) |

| TMSCF₃ | NaI (Promoter) | 65°C to 110°C | Slow, thermally-gated release | Electron-Deficient (Acrylates, diazo compounds) |

| ClCF₂CO₂Na | None (Thermal) | 95°C to 120°C | Decarboxylation | Thermally Stable (Phenols, thiols, robust alkenes) |

| TFDA | NaF or Heat | 60°C to 120°C | Sulfonyl elimination | Unreactive (Sterically hindered alkenes) |

| PDFA | Pyridine N-oxide | ~60°C | Oxidative release | Amines (Carbamoyl fluoride synthesis) |

Critical Troubleshooting Scenarios

Scenario A: "I see massive gas evolution and precipitate, but <10% product yield."

Diagnosis: Runaway Carbenoid Generation. You are generating :CF₂ faster than your substrate can trap it. The gas is TFE (dimer); the precipitate is likely fluoride salts or polymer. This is common when using TBAT with slow substrates (e.g., electron-deficient alkenes).

Corrective Protocol:

-

Switch Reagent System: Move from TMSCF₃/TBAT to TMSCF₃/NaI .

-

Why? Iodide is a weaker nucleophile than fluoride. The formation of the pentacoordinate silicon intermediate is reversible and less favorable, slowing the release of :CF₂.

-

Thermal Adjustment: Increase temperature to 80–110°C (refluxing THF or Toluene). While counterintuitive, the higher temperature is required to drive the slow NaI mechanism, whereas the TBAT mechanism at RT is too fast and uncontrolled.

Scenario B: "The reaction works for styrene but fails for my acrylate."

Diagnosis: Electrophilic Mismatch.

Difluorocarbene is naturally electrophilic. It reacts rapidly with electron-rich nucleophiles (styrene). Acrylates are electron-deficient; the reaction is slow (

Corrective Protocol:

-

Increase Concentration: Run the reaction at high concentration (1.0 M - 3.0 M) . This increases the collision frequency between the scarce :CF₂ and the slow substrate.

-

High-Temp Slow Addition: Use TFDA or ClCF₂CO₂Na in diglyme at 120°C .

-

Technique: Do not dump the reagent in. Add the carbene source dropwise over 2-4 hours to the hot substrate solution. This keeps

low relative to

Scenario C: "My sodium chlorodifluoroacetate reaction stalled at 60% conversion."

Diagnosis: Premature Thermal Quench or Solvent Effect. Decarboxylation of ClCF₂CO₂Na is endothermic and strictly temperature-dependent.

Corrective Protocol:

-

Check Solvent Boiling Point: Ensure you are using Diglyme (bp 162°C) or DMF (bp 153°C) . THF (bp 66°C) is not hot enough to drive efficient decarboxylation.

-

Anhydrous Conditions: Even though this reagent is a salt, water protonates the intermediate anion to form ClCF₂H (Freon 22), permanently destroying the reagent. Add 4Å molecular sieves.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the productive insertion pathway and the parasitic dimerization pathway, controlled by the Reagent/Temperature choice.

Caption: Kinetic competition between productive insertion (

Experimental Protocols

Protocol A: High-Temperature Insertion for Difficult Substrates (TMSCF₃/NaI)

Best for: Electron-deficient alkenes, sterically hindered substrates.

-

Setup: Flame-dry a 15 mL pressure tube or heavy-walled flask. Equip with a magnetic stir bar.

-

Charging: Under Argon, add:

-

Substrate (1.0 mmol, 1.0 equiv)

-

NaI (33 mg, 0.22 mmol, 0.2 equiv) - Note: NaI acts as a catalyst/initiator here.

-

THF (anhydrous, 0.5 mL) - Keep concentration high (2M).

-

-

Reagent Addition: Add TMSCF₃ (Ruppert-Prakash Reagent) (290 µL, 2.0 mmol, 2.0 equiv) in one portion.

-

Thermal Step: Seal the vessel and heat to 65°C - 85°C for 2–6 hours.

-

Observation: The mixture may turn slightly yellow/brown. Deep black indicates decomposition.[2]

-

-

Workup: Cool to RT. Dilute with Et₂O. Wash with water/brine.[2] Dry over MgSO₄.

Protocol B: Thermal Decarboxylation (ClCF₂CO₂Na)

Best for: O- or S-difluoromethylation of phenols/thiols.

-

Setup: 2-neck round bottom flask with reflux condenser.

-

Charging: Add:

-

Substrate (Phenol/Thiol) (1.0 mmol)

-

ClCF₂CO₂Na (Sodium chlorodifluoroacetate) (2.5 mmol, 2.5 equiv)

-

K₂CO₃ (anhydrous, 1.5 equiv)

-

DMF or Diglyme (3.0 mL).

-

-

Reaction: Heat to 95°C - 110°C with vigorous stirring.

-

Critical: CO₂ evolution will occur. Ensure the system is open to an inert gas line (bubbler) to relieve pressure.

-

-

Monitoring: Reaction typically requires 4–12 hours. If stalled, add another 1.0 equiv of ClCF₂CO₂Na and continue heating.

Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

Caption: Decision matrix for diagnosing reaction failures based on substrate consumption and byproduct formation.

References

-

Hu, J., Ni, C. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 46(07), 842–863.

-

Dolbier, W. R., et al. (2004).[5] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A New, Highly Efficient Difluorocarbene Reagent."[5][6] Journal of Fluorine Chemistry, 125(3), 459–469.[5]

-

Li, Y., Hu, J. (2015). "Gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors." Journal of the American Chemical Society, 137(45), 14496–14501.

-

Oshiro, K., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[4]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Difluoromethoxy Synthesis

Welcome to the technical support center for difluoromethoxy synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate the valuable difluoromethoxy (-OCF₂H) moiety into their molecules. The difluoromethoxy group is a unique structural motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, which can significantly enhance the metabolic stability and binding affinity of drug candidates.[1][2]

However, the synthesis of difluoromethoxylated compounds is not without its challenges. Low conversion rates, complex side reactions, and sensitivity to reaction conditions are common hurdles. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

General Troubleshooting Workflow

When faced with a low conversion rate, a systematic approach is crucial. The following workflow provides a logical path from identifying the problem to implementing a robust solution.

Caption: A systematic workflow for troubleshooting low yields.

Troubleshooting Guide: Specific Issues

This section addresses common, specific problems encountered during difluoromethoxy synthesis in a question-and-answer format.

Q1: My reaction shows a significant amount of unreacted starting material (phenol, alcohol, etc.). How can I improve the conversion?

A1: Incomplete conversion is a frequent issue that typically points to problems with reagent activity, reaction conditions, or inherent substrate reactivity.[3]

-

Reagent Quality and Stability: Many difluoromethylating agents are sensitive to moisture and air.[4] For instance, difluorocarbene precursors like sodium chlorodifluoroacetate must be kept scrupulously dry. Similarly, reagents for radical difluoromethoxylation can be unstable.[1]

-

Causality: Moisture can hydrolyze reagents or quench reactive intermediates. For O-difluoromethylation of phenols, water will compete with the phenolate nucleophile, consuming the base and reagent.

-

Solution: Always use freshly opened or properly stored reagents. Ensure all glassware is oven- or flame-dried, and conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

-

-

Insufficient Base or Activation: For reactions involving the O-difluoromethylation of phenols or alcohols, the generation of the corresponding alkoxide or phenolate is critical. The choice of base and its stoichiometry are paramount.[3]

-

Causality: The nucleophilicity of a neutral hydroxyl group is often insufficient to react with the difluorocarbene precursor. A strong enough base is required to deprotonate the starting material fully. Electron-withdrawing groups on the substrate can lower the pKa, but also decrease the nucleophilicity of the resulting anion.[3]

-

Solution: Ensure your base (e.g., KOH, Cs₂CO₃, NaH) is fresh and potent. A moderate increase in the equivalents of the base may drive the equilibrium towards the active nucleophile. For particularly stubborn substrates, a stronger base or a solvent that better solubilizes the salt may be necessary.

-

-

Suboptimal Temperature and Time: Difluoromethoxylation reactions can be sensitive to temperature.

-

Causality: An insufficient temperature may lead to a sluggish reaction that does not reach completion in a reasonable timeframe. Conversely, excessive heat can cause decomposition of the reagent, product, or promote side reactions.[4]

-

Solution: Monitor the reaction progress diligently using TLC or LC-MS. If the reaction stalls at a lower temperature, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C) and continue monitoring.[3]

-

Q2: My starting material is consumed, but the yield of the desired difluoromethoxylated product is low, and I see multiple byproducts. What are the likely side reactions?

A2: The formation of multiple products indicates that your reaction conditions favor undesired pathways. The nature of these side products is highly dependent on the chosen synthetic route.

-

For Difluorocarbene-Based Methods (e.g., from CHF₃ or ClCF₂CO₂Na):

-

Causality: Difluorocarbene (:CF₂) is a highly reactive intermediate. While the desired reaction is insertion into an O-H bond, it can also participate in other reactions. If your substrate contains electron-rich aromatic rings, C-H insertion or cyclopropanation of olefinic moieties can occur.[5] The intermediate formed after phenoxide attack on difluorocarbene must be protonated during workup; if it is unstable, decomposition can occur.

-

Solution: Optimize the reaction temperature to be just high enough for carbene formation without promoting side reactions. Ensure a rapid and clean workup procedure to protonate the intermediate before it can decompose.

-

-

For Radical Difluoromethoxylation (Photoredox Catalysis):

-

Causality: These reactions proceed via the generation of a difluoromethoxy radical (•OCF₂H).[6] This radical must then add to the target molecule. Side reactions can arise if the radical is quenched by solvent or impurities, or if it reacts with the starting material or product at undesired positions, especially in C-H functionalization reactions.[7] Over-functionalization can also be an issue if the product is more reactive than the starting material.[6]

-

Solution: Rigorous degassing of the solvent is critical to remove oxygen, which is an efficient radical quencher. Ensure the substrate is pure. In some cases, using an excess of the aromatic substrate can help minimize bis-functionalization byproducts.[6] The choice of photoredox catalyst and its redox potential must be matched to the difluoromethoxylating reagent to ensure selective generation of the desired radical.[7]

-

-

Product Instability:

-

Causality: The desired difluoromethoxy product might be unstable under the reaction conditions (e.g., strong base, high temperature) or during the workup (e.g., strongly acidic or basic washes). Hydrolysis of the -OCF₂H group back to a formate ester or other species can occur under harsh conditions.[2]

-

Solution: Analyze the stability of your product under the reaction and workup conditions independently. If instability is confirmed, milder reaction conditions or a modified, neutral workup procedure may be required.

-

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable difluoromethoxylation strategy for my molecule?

A1: The optimal strategy depends heavily on the nature of your substrate and the functional groups it contains. The choice generally falls into two main categories: O-H functionalization of phenols/alcohols or C-H/C-X functionalization of (hetero)arenes.

Caption: Decision tree for selecting a difluoromethoxylation strategy.

Table 1: Comparison of Common Difluoromethoxylation Reagents

| Reagent/Method | Precursor | Mechanism | Typical Substrates | Key Considerations |

| Difluorocarbene | ClCF₂H (Freon-22), ClCF₂CO₂Na, CHF₃ | Carbene Insertion | Phenols, Alcohols, Thiols | Often requires strong base, elevated temperatures. ClCF₂H is an ozone-depleting substance.[5][8] |

| Radical C-H Difluoromethoxylation | N-OCF₂H Reagents | Radical Addition | (Hetero)arenes | Requires photoredox catalysis (e.g., Ru or Ir catalysts) and visible light. Tolerates a wide range of functional groups.[6][7] |

| Nucleophilic Difluoromethylation (for Aryl Ethers) | TMSCF₂H | Nucleophilic Attack | Aryl Halides (via Cu/Pd catalysis) | This is a C-CF₂H bond formation, not O-CF₂H. Included for clarity as it's a related synthesis.[9] |

Q2: What are the most critical, universal parameters to control for a successful reaction?

A2: Regardless of the specific method, success in difluoromethoxy synthesis hinges on meticulous control of the reaction environment.

-

Atmosphere Control: This is non-negotiable, especially for radical and organometallic processes. Oxygen can quench excited-state photocatalysts, intercept radical intermediates, and degrade organometallic reagents. Reactions should always be performed under a positive pressure of an inert gas like argon or nitrogen, and solvents should be properly degassed.[4]

-

Anhydrous Conditions: Water is detrimental. It deactivates catalysts, hydrolyzes reagents, and competes as a nucleophile. Use anhydrous solvents, oven-dried glassware, and handle hygroscopic reagents in a glovebox or glove bag.[3][4][10]

-

Reaction Monitoring: Do not rely on a predetermined reaction time. Actively monitor the reaction's progress by TLC, GC-MS, or LC-MS. This will tell you when the reaction is complete and help you avoid unnecessary heating that could lead to product decomposition.[3][4]

Key Experimental Protocols

Protocol 1: General Procedure for O-Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

This protocol describes a common method for converting a phenol to an aryl difluoromethyl ether using a difluorocarbene precursor.

Materials:

-

Substituted Phenol (1.0 equiv)

-

Sodium Chlorodifluoroacetate (2.0 - 3.0 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv), finely powdered and dried

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate or Dichloromethane

Procedure:

-

Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.

-

Reagent Addition: Add the sodium chlorodifluoroacetate (2.0-3.0 equiv) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the substrate's reactivity.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

References

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 16, 2026.

- BenchChem. (n.d.).

- G. T. Smith et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, DOI:10.1039/D1CS00360G.

- A. Author et al. (n.d.).

- ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook.

- RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective.

- ACS Publications. (2023).

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole. Retrieved February 16, 2026.

- QMRO Home. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved February 16, 2026.

- ResearchGate. (n.d.). Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions | Request PDF. Retrieved February 16, 2026.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 16, 2026.

- ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved February 16, 2026.

- A. Author et al. (n.d.).

- ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved February 16, 2026.

- ACS Publications. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry.

- A. Author et al. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.

- ResearchGate. (n.d.). Substrate scope of the developed difluoromethylation method. Retrieved February 16, 2026.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Substrate scope of difluoromethyl bromides. All reactions were.... Retrieved February 16, 2026.

- A. Author et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.

- ResearchGate. (2021). Late-stage difluoromethylation: Concepts, developments and perspective.

- BenchChem. (n.d.). Troubleshooting low conversion rates in Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate synthesis. Retrieved February 16, 2026.

- A. Author et al. (n.d.).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]